molecular formula C18H23NO4 B5427132 ethyl [7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

ethyl [7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No. B5427132
M. Wt: 317.4 g/mol
InChI Key: ZTYPEBFIDVXIEU-UHFFFAOYSA-N
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Description

Ethyl [7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of this compound involves a Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by a Vilsmeier–Haack formylation of 7-diethylamino-coumarin . This method is carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of the title compound consists of a central 2-oxo-2H-chromene (2-benzopyrane) unit with a carboxylic acid allyl ester in the 3-position and a diethyl-amino group in the 7-position . All atoms of the molecule are in general positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Knoevenagel condensation reaction and a Vilsmeier–Haack formylation . These reactions are part of the broader field of organic chemistry and are commonly used in the synthesis of various organic compounds .

Safety and Hazards

The safety data sheet for a similar compound, ethyl acetate, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

ethyl 2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-5-19(6-2)13-8-9-14-12(4)15(11-17(20)22-7-3)18(21)23-16(14)10-13/h8-10H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPEBFIDVXIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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